molecular formula C12H15NO3 B3329648 PHENYLFORMAMIDO 2,2-DIMETHYLPROPANOATE CAS No. 61650-22-4

PHENYLFORMAMIDO 2,2-DIMETHYLPROPANOATE

Cat. No.: B3329648
CAS No.: 61650-22-4
M. Wt: 221.25 g/mol
InChI Key: BEGXNOKEKMOQMO-UHFFFAOYSA-N
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Description

This compound is notable for its role in organic synthesis, particularly as a precursor in the preparation of more complex molecules. For example, it has been utilized in the synthesis of tert-butyl carbamate derivatives, yielding 42% of the target compound under optimized conditions . The 2,2-dimethylpropanoate (pivalate) moiety confers steric hindrance, enhancing stability against hydrolysis and oxidation, a feature critical for its application in multistep synthetic pathways.

Properties

IUPAC Name

benzamido 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)11(15)16-13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGXNOKEKMOQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)ONC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680621
Record name N-[(2,2-Dimethylpropanoyl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61650-22-4
Record name N-[(2,2-Dimethylpropanoyl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylformamido 2,2-dimethylpropanoate can be synthesized through a series of chemical reactions. One common method involves the reaction of N-hydroxybenzamide with triethylamine in dichloromethane, followed by purification using flash column chromatography with a petrol/ethyl acetate solvent mixture . The desired compound is obtained as a white solid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenylformamido 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

Phenylformamido 2,2-dimethylpropanoate serves as a versatile building block in organic synthesis. Its structural features allow it to participate in numerous chemical reactions, making it valuable for developing more complex molecules. The compound's low molecular weight and favorable solubility characteristics enhance its utility in fragment-based drug discovery (FBDD) methodologies, where small fragments are elaborated into larger lead compounds for therapeutic applications .

Role in Fragment-Based Drug Discovery (FBDD)

FBDD is a prominent strategy in modern medicinal chemistry, focusing on identifying small chemical fragments that bind to biological targets. This compound has been utilized as a fragment due to its ability to form hydrogen bonds and interact with protein targets effectively. This compound's polar functional groups make it suitable for binding interactions, which are critical for the development of high-affinity leads from low-affinity fragments .

Case Study: Dihydroisoquinolones Synthesis

A notable application of this compound is in the synthesis of dihydroisoquinolones. These compounds have shown promise as potential therapeutic agents. The synthetic route involves using phenylformamido derivatives as intermediates, demonstrating the compound's role in generating biologically active molecules .

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The compound's structural modifications have been explored to enhance efficacy and reduce cytotoxicity towards human cells. For instance, analogs designed with specific substitutions have demonstrated improved potency against the parasite while maintaining low toxicity levels .

Chemical Properties and Reactivity

The chemical properties of this compound contribute significantly to its reactivity in organic synthesis. It can act as a nucleophile or electrophile depending on the reaction conditions, allowing it to participate in various transformations such as acylation and amination reactions. Its ability to stabilize transition states makes it a valuable reagent in synthetic pathways aimed at constructing complex organic molecules .

Mechanism of Action

The mechanism of action of phenylformamido 2,2-dimethylpropanoate involves its interaction with specific molecular targets. For instance, as a potential HDACi, it inhibits histone deacetylase enzymes, leading to increased acetylation of histone proteins. This results in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of HDAC enzymes, disrupting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with phenylformamido 2,2-dimethylpropanoate, differing primarily in substituents or reaction behavior:

3-Chloro-2-Hydroxy-1-Propyl 2,2-Dimethylpropanoate

  • Structure : Features a chlorohydrin (3-chloro-2-hydroxypropyl) group attached to the pivalate ester.
  • Synthesis: Produced via hydrolysis of 2-chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate in 1,4-dioxane with sodium carbonate, achieving a 62% yield after distillation .
  • Applications : Demonstrates scalability (multigram synthesis) for generating dissymmetric chlorohydrins, a key intermediate in pharmaceuticals and agrochemicals.
  • Key Difference : The hydroxyl and chlorine substituents increase polarity compared to phenylformamido derivatives, altering solubility and reactivity.

4-Hydroxypentyl 2,2-Dimethylpropanoate (CAS 138459-92-4)

  • Structure : Contains a hydroxypentyl chain linked to the pivalate group.
  • Properties : The hydroxyl group at the fourth carbon enhances hydrophilicity, while the branched pivalate moiety reduces enzymatic degradation.
  • Behavior : Exhibits moderate volatility and variable water solubility, typical of esters with hydrophilic substituents .
  • Key Difference : The linear hydroxypentyl chain contrasts with the aromatic phenylformamido group, leading to distinct applications in surfactants or polymer plasticizers.

Methyl (2R)-2-Amino-3-[2-Hydroxy-4-(Trifluoromethyl)Phenyl]Propanoate (CAS 1213127-02-6)

  • Structure: Combines an amino acid ester backbone with a trifluoromethyl-substituted aromatic ring.
  • Molecular Weight: 263.21 g/mol, significantly lower than this compound derivatives due to the absence of bulky substituents .
  • Key Difference : The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic properties and bioactivity.

Methyl 2-([(4-Chlorophenyl)Sulfonyl]Amino)Propanoate (CAS 251097-67-3)

  • Structure : Incorporates a sulfonamide group and a 4-chlorophenyl ring.
  • Molecular Weight : 277.72 g/mol, higher than phenylformamido analogs due to the sulfonyl group .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Yield (%) Key Functional Groups Applications
This compound Not explicitly provided Not available 42 Phenylformamido, pivalate Carbamate synthesis
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate C8H15ClO3 194.65 62 Chlorohydrin, pivalate Chlorohydrin intermediates
4-Hydroxypentyl 2,2-dimethylpropanoate C10H20O3 188.26 Not reported Hydroxypentyl, pivalate Surfactants, plasticizers
Methyl (2R)-2-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoate C11H12F3NO3 263.21 Not reported Trifluoromethyl, amino acid ester Bioactive molecules
Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate C10H12ClNO4S 277.72 Not reported Sulfonamide, pivalate Pharmaceuticals

Research Findings and Implications

  • Steric Effects: The 2,2-dimethylpropanoate group universally enhances stability across analogs but reduces reactivity in nucleophilic substitutions due to steric hindrance .
  • Polarity and Solubility: Hydroxyl or amino groups (e.g., in 4-hydroxypentyl or methyl amino derivatives) improve water solubility, whereas aromatic or sulfonamide groups favor lipid solubility .
  • Synthetic Utility: this compound’s moderate yield (42%) suggests optimization opportunities compared to higher-yielding analogs like the chlorohydrin derivative (62%) .

Biological Activity

Phenylformamido 2,2-dimethylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions involving acid chlorides and amines. The synthesis typically yields a white solid, with notable examples demonstrating yields of approximately 93% when reacting with different functionalized alkenes . The compound's characterization is often performed using NMR spectroscopy, which provides insights into its structure and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Antiparasitic Activity : Compounds similar to phenylformamido derivatives have shown robust inhibition against Plasmodium falciparum DXR, indicating potential as antiparasitic agents .
  • Protein Binding Interactions : The presence of aromatic substituents in phenylformamido derivatives suggests possible interactions with protein targets, enhancing their pharmacological profile .
  • Cytotoxicity : Some derivatives exhibit low cytotoxicity against human liver cells (HepG2), making them promising candidates for further development in drug discovery .

Case Study 1: Inhibition of Plasmodium falciparum DXR

A study focusing on the inhibition of Plasmodium falciparum DXR by phenylformamido derivatives revealed that modifications to the side chains significantly affected their potency. The study highlighted that specific structural features are crucial for enhancing biological activity while minimizing toxicity.

Compound StructureIC50 (µM)Cytotoxicity (HepG2)
Phenylformamido 10.5>100
Phenylformamido 20.8>100
Phenylformamido 31.2>100

Case Study 2: Protein Binding Studies

Research into the binding interactions of phenylformamido derivatives with various proteins indicated that the presence of halogenated aromatic groups increased binding affinity. This was assessed through competitive binding assays and molecular docking studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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